Fosfomycin (sodium)

Description

BenchChem offers high-quality Fosfomycin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosfomycin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

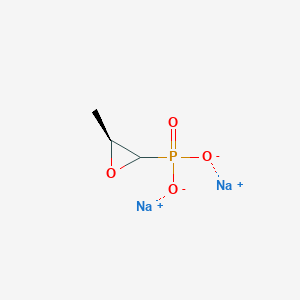

disodium;[(3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQJIKUVJMTDG-ZNKPPGGASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fosfomycin Sodium on Bacterial Cell Wall Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by a unique chemical structure and a distinct mechanism of action.[1] It exerts its bactericidal effect by irreversibly inhibiting the first committed step in the biosynthesis of bacterial cell wall peptidoglycan.[2] This is achieved through the specific targeting of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3] Its unique mode of action means there is no cross-resistance with other antibiotic classes.[4] This guide provides a detailed examination of the molecular interactions, biochemical pathways, quantitative efficacy, and key experimental methodologies relevant to the study of fosfomycin sodium.

Core Mechanism of Action: Irreversible Inhibition of MurA

The primary target of fosfomycin is MurA, an essential enzyme in the cytoplasmic phase of peptidoglycan synthesis.[5][6] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction forms UDP-N-acetylglucosamine-enolpyruvate, a crucial precursor for N-acetylmuramic acid and, subsequently, the entire peptidoglycan structure.[7][8]

Fosfomycin functions as a structural analog of the natural substrate, PEP.[7] Its mechanism involves a two-step process:

-

Competitive Binding: Fosfomycin competes with PEP for the active site of the MurA enzyme.[2]

-

Covalent Inactivation: The epoxide ring of fosfomycin is highly reactive. The thiol group of a key cysteine residue in the MurA active site (Cys115 in Escherichia coli) performs a nucleophilic attack on the C2 atom of the epoxide ring.[7] This attack results in the opening of the ring and the formation of a stable, irreversible thioether linkage between fosfomycin and the enzyme.[4][7] This covalent modification permanently inactivates the MurA enzyme, halting the peptidoglycan synthesis pathway and leading to cell lysis and bacterial death.[3]

Cellular Uptake and Mechanisms of Resistance

Fosfomycin's efficacy is contingent on its ability to enter the bacterial cytoplasm. Resistance can emerge through several mechanisms that either prevent the drug from reaching its target or alter the target itself.

Cellular Transport

Fosfomycin is actively transported into bacterial cells via two primary permease systems, which typically transport sugar phosphates:

-

Glycerol-3-phosphate Transporter (GlpT): This is the primary route of entry in many bacteria, including Pseudomonas aeruginosa.[1]

-

Hexose Phosphate Transporter (UhpT): This system, induced by glucose-6-phosphate (G6P), serves as a major entry pathway in E. coli and other Enterobacterales.

Mechanisms of Resistance

-

Impaired Transport (Most Common): Mutations in the glpT or uhpT genes, or their regulatory pathways, can abolish or reduce transporter function, preventing fosfomycin from accumulating in the cytoplasm.[4] This is the most frequently observed resistance mechanism in vitro.[4]

-

Target Modification: Chromosomal mutations in the murA gene can alter the active site, most notably the Cys115 residue. A Cys115-to-Asp substitution results in a fully active enzyme that is completely insensitive to fosfomycin.

-

Target Overexpression: Increased synthesis of the MurA enzyme can titrate the drug, conferring a resistant phenotype.

-

Enzymatic Inactivation: Some bacteria carry fos genes (e.g., fosA, fosB) that encode enzymes capable of inactivating fosfomycin. These enzymes, often thiol-S-transferases, catalyze the addition of molecules like glutathione (B108866) to the epoxide ring, rendering the antibiotic ineffective.

References

- 1. mdpi.com [mdpi.com]

- 2. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. journals.asm.org [journals.asm.org]

- 5. med.stanford.edu [med.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Detection of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Fosfomycin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin (B1673569) sodium, the disodium (B8443419) salt of fosfomycin, is a broad-spectrum antibiotic with a unique chemical structure and mechanism of action. This document provides a comprehensive overview of its chemical and structural properties, intended for researchers, scientists, and professionals in drug development. Key physicochemical data are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, this guide includes visualizations of its chemical structure, mechanism of action, and a representative experimental workflow to facilitate a deeper understanding of this important therapeutic agent.

Chemical and Structural Properties

Fosfomycin is a phosphonic acid derivative characterized by a unique epoxide ring.[1] The sodium salt form enhances its solubility and suitability for pharmaceutical formulations.

General Properties

Fosfomycin sodium is a white to off-white crystalline powder.[2] It is very soluble in water and sparingly soluble in methanol, while being practically insoluble in ethanol.[3][4]

| Property | Value | References |

| Molecular Formula | C₃H₅Na₂O₄P | [5][6][7][8] |

| Molecular Weight | 182.02 g/mol | [5][6][7][8] |

| IUPAC Name | disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ⁵-phosphane | [5] |

| CAS Number | 26016-99-9 | [5][7][8] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Solubility | Freely soluble in water | [2][7] |

| Melting Point | >300°C | [7][9] |

| pH (1% solution) | 9.0-10.5 | [7] |

| Optical Rotation | -13° to -15° | [7][9] |

Structural Information

The structure of fosfomycin is unique among antibiotics, featuring a strained three-membered epoxide ring attached to a phosphonate (B1237965) group. This structural feature is critical for its biological activity.

Stereochemistry

Fosfomycin possesses two chiral centers at the C1 and C2 positions of the epoxide ring. The biologically active enantiomer has the (1R, 2S) configuration, also referred to as the (-)-enantiomer.[5]

| Identifier | Value | References |

| SMILES | C[C@H]1--INVALID-LINK--P(=O)([O-])[O-].[Na+].[Na+] | [5][8] |

| InChI | InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3+;;/m0../s1 | [5][6] |

| InChIKey | QZIQJIKUVJMTDG-JSTPYPERSA-L | [5][6] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for fosfomycin.

¹H NMR Spectral Data (D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | References |

| 3.20–3.13 | m | -CH-CH₃ | [7][10] |

| 2.75–2.69 | dd | -CH-PO₃H₂ | [7][10] |

| 1.38–1.37 | d | -CH-CH₃ | [7][10] |

³¹P NMR Spectral Data (D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | References |

| 10.00 | s | -PO₃ | [7][10] |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | References |

| 1089 | P-O Stretch | [7][11] |

| ~3200 | N-H and O-H Stretch | [12] |

| 950, 1110 | P-O Stretching Vibrations | [12] |

| 1070-1050 | PO₃²⁻ Stretching Vibrations | [12] |

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall biosynthesis.[13][14] It specifically targets and irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[10][13]

Fosfomycin enters the bacterial cell through the glycerophosphate and hexose-6-phosphate transporter systems.[1] Once inside, it acts as a phosphoenolpyruvate (B93156) (PEP) analog and covalently binds to a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[10][13] This covalent modification prevents the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate, a key precursor for peptidoglycan synthesis, ultimately leading to cell lysis.[13]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of fosfomycin and its related substances.[3][14][15]

-

Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

-

Mobile Phase: A 15 mM octylamine (B49996) solution (adjusted to pH 5.2 with glacial acetic acid) with acetonitrile (B52724) (92:8).[3][14]

-

ELSD Settings:

-

Procedure:

-

Prepare the mobile phase and degas it.

-

Prepare a standard solution of fosfomycin sodium and a solution of the test sample in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Identify and quantify the fosfomycin peak and any impurities based on their retention times and peak areas relative to the standard.

-

Antimicrobial Susceptibility Testing (AST) by Agar (B569324) Dilution

The agar dilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[6][8][13]

-

Materials:

-

Procedure:

-

Prepare a stock solution of fosfomycin sodium.

-

Prepare serial twofold dilutions of fosfomycin in sterile water.

-

Prepare molten MHA and cool to 45-50°C. Add G6P solution to a final concentration of 25 µg/mL.

-

Add the appropriate volume of each fosfomycin dilution to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it 1:10.[8]

-

Spot 2 µL of the diluted bacterial suspension onto the surface of each agar plate, including a growth control plate without fosfomycin.[8]

-

Incubate the plates at 35 ± 2°C for 16-20 hours.[2]

-

The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

-

Stability

Fosfomycin sodium is stable in its solid form when stored under appropriate conditions. In solution, its stability is pH-dependent. It is relatively stable in neutral and acidic solutions but is hydrolyzed in alkaline conditions.

Conclusion

Fosfomycin sodium remains a clinically important antibiotic due to its unique structure and mechanism of action, which confers activity against a broad range of pathogens, including multi-drug resistant strains. A thorough understanding of its chemical and structural properties is essential for its effective use in research and drug development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of several routine methods for fosfomycin and mecillinam susceptibility testing of Enterobacterales urine isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Fosfomycin and Its Derivatives: New Scale Inhibitors for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection | Semantic Scholar [semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Fosfomycin's Battle Against Bacteria: An In-depth Technical Guide to its Spectrum of Activity

For Immediate Release

A Comprehensive Analysis of Fosfomycin's Efficacy Against Gram-Positive and Gram-Negative Pathogens for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the in vitro activity of fosfomycin (B1673569), a broad-spectrum antibiotic, against a wide array of clinically relevant Gram-positive and Gram-negative bacteria. This document summarizes key quantitative data, outlines standardized experimental protocols, and visualizes the underlying biochemical pathways to offer a thorough resource for the scientific community.

Fosfomycin exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] This unique mechanism of action, involving the irreversible inactivation of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), results in a low potential for cross-resistance with other antibiotic classes.[1][3]

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of fosfomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range for key Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Fosfomycin Against Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 2 - 4 | 8 | 0.25 - >1024 |

| Enterococcus faecalis | 32 | 64 | ≤0.25 - 128 |

| Enterococcus faecium | 64 | 128 | 32 - >256 |

| Streptococcus pneumoniae | 20 | 48 | 3 - 64 |

Note: MIC values can vary based on the specific study, geographic location, and resistance patterns of the isolates tested.

Table 2: In Vitro Activity of Fosfomycin Against Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 0.5 - 2 | 2 - 32 | ≤0.25 - >1024 |

| Klebsiella pneumoniae | 4 - 16 | 16 - 128 | 0.5 - >1024 |

| Pseudomonas aeruginosa | 32 - 64 | 128 - >256 | 1 - >1024 |

| Enterobacter cloacae | 8 | 512 | 0.5 - ≥1024 |

Note: MIC values can vary based on the specific study, geographic location, and resistance patterns of the isolates tested.

Experimental Protocols for Susceptibility Testing

Accurate determination of fosfomycin's in vitro activity relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for agar (B569324) dilution and broth microdilution methods.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for fosfomycin susceptibility testing.[4][5]

-

Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized. After cooling to 45-50°C, it is supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[6]

-

Antibiotic Incorporation: Serial twofold dilutions of fosfomycin are prepared and added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then typically diluted 1:10.

-

Inoculation: A fixed volume of the diluted bacterial suspension is spotted onto the surface of the fosfomycin-containing agar plates.

-

Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.

Broth Microdilution Method

While not the reference method for fosfomycin, broth microdilution is widely used in clinical laboratories.

-

Media Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with G6P to a final concentration of 25 µg/mL.

-

Antibiotic Dilution: Serial twofold dilutions of fosfomycin are prepared in the G6P-supplemented broth in microtiter plates.

-

Inoculum Preparation: A bacterial inoculum is prepared to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of fosfomycin that shows no visible turbidity.

Visualizing the Mechanisms: Action and Resistance

To better understand the interaction of fosfomycin with bacteria, the following diagrams illustrate the key molecular pathways.

Conclusion

Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its unique mechanism of action makes it a valuable therapeutic option. However, the emergence of resistance through various mechanisms necessitates ongoing surveillance and adherence to standardized susceptibility testing protocols to ensure its continued efficacy in clinical practice. This guide provides a foundational resource for researchers and drug development professionals working with this important antibiotic.

References

The Irreversible Inhibition of MurA by Fosfomycin: A Molecular Mechanism for Antibacterial Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall is a critical structure for survival, rendering its biosynthetic pathway an attractive target for antimicrobial agents. The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in peptidoglycan synthesis, a pathway essential for the formation of this protective layer.[1][2] Fosfomycin (B1673569), a potent, broad-spectrum antibiotic, exerts its bactericidal effect by specifically and irreversibly inhibiting MurA.[1][3] This technical guide provides a comprehensive overview of the molecular basis of fosfomycin's inhibitory action on the MurA enzyme. It details the mechanism of covalent adduct formation, presents quantitative kinetic data, outlines key experimental protocols for studying this interaction, and visualizes the relevant biological and experimental pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in antibacterial drug discovery and development.

Introduction: The Peptidoglycan Synthesis Pathway and the Role of MurA

Peptidoglycan is a vital polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[2] Its synthesis is a complex, multi-step process that begins in the cytoplasm.[2][4] The initial and committing step of this pathway is catalyzed by the MurA enzyme.[1][5]

MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1] This reaction forms UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate (B84403), a crucial precursor for the synthesis of UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.[1] Given its essential role and absence in mammalian cells, MurA is a prime target for the development of antibiotics.[3][6]

The Molecular Mechanism of Fosfomycin Action

Fosfomycin functions as a structural analog of the natural substrate, PEP.[1] Its potent inhibitory effect stems from the direct and irreversible covalent modification of a key active site residue within the MurA enzyme.[1][3]

Covalent Adduct Formation

The cornerstone of fosfomycin's mechanism is the formation of a stable covalent bond with a specific cysteine residue in the active site of MurA, identified as Cys115 in Escherichia coli.[1] The chemically reactive epoxide ring of fosfomycin is susceptible to nucleophilic attack. The thiol group of the Cys115 residue acts as the nucleophile, attacking the C2 atom of the epoxide ring. This reaction results in the opening of the epoxide ring and the formation of a stable thioether linkage between fosfomycin and the MurA enzyme, leading to its irreversible inactivation.[1][5]

The presence of the first substrate, UNAG, promotes a conformational change in the enzyme that is necessary for the efficient binding and subsequent reaction with fosfomycin.[7] Structural studies have shown that in the absence of a ligand, MurA exists in an open conformation. The binding of UNAG induces a "closed" conformation, which creates a competent active site for catalysis and for the interaction with fosfomycin.[7]

dot

Caption: Inhibitory pathway of Fosfomycin on the MurA enzyme.

Quantitative Analysis of MurA Inhibition

The interaction between fosfomycin and MurA has been extensively studied using quantitative biochemical assays. The following tables summarize key kinetic parameters and inhibitory concentrations.

Table 1: Kinetic Parameters of MurA Enzymes and Inhibition by Fosfomycin

| Parameter | E. coli MurA | H. influenzae MurA (Wild-type) | H. influenzae MurA (C117D Mutant) | Reference(s) |

| Km (UNAG) | 15 µM | 31 µM | 39 µM | [1] |

| Km (PEP) | 11 µM | 17 µM | 21 µM | [1] |

| kcat | 3.3 s-1 | 5.0 s-1 | 0.02 s-1 | [1] |

| kinact/KI (Fosfomycin) | 1,600 M-1s-1 | 2,300 M-1s-1 | No inhibition | [1] |

Table 2: Comparative IC50 Values of MurA Inhibitors

| Compound | IC50 (µM) - Preincubation with MurA | IC50 (µM) - Preincubation with MurA and UNAG | Reference(s) |

| Fosfomycin | 8.8 | 0.4 | [7] |

| RWJ-3981 | 1.0 | 0.2 | [7] |

| RWJ-140998 | 0.9 | 0.07 | [7] |

| RWJ-110192 | 0.5 | 0.07 | [7] |

IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of MurA by fosfomycin.

MurA Enzyme Activity Assay (Malachite Green Assay)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[1][7]

Principle: The malachite green reagent forms a colored complex with free phosphate, and the intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced.[8]

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.8[7]

-

Malachite Green Reagent

-

Test inhibitors (e.g., fosfomycin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of MurA, UNAG, PEP, and inhibitors in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, incubate the MurA enzyme (e.g., 100 nM) with the test inhibitor at various concentrations for a defined period (e.g., 10 minutes) at room temperature.[7] For assessing the effect of UNAG, it can be included in this pre-incubation step.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrates, PEP (e.g., 20 µM) and UNAG (e.g., 75 µM).[7]

-

Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at room temperature.[7]

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

The Gateway Guardians: Unlocking Bacterial Defenses Through Fosfomycin Transport Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Uptake of fosfomycin (B1673569) into bacterial cells via transport systems

Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, has re-emerged as a critical therapeutic option in an era of mounting antimicrobial resistance. Its efficacy hinges on its ability to penetrate the bacterial cell envelope and inhibit the initial step of peptidoglycan biosynthesis. This guide provides a comprehensive technical overview of the primary transport systems that bacteria utilize, often unwittingly, to internalize fosfomycin, and the regulatory networks that govern these pathways. Understanding these mechanisms is paramount for overcoming resistance and developing novel strategies to enhance fosfomycin's potency.

The Primary Conduits: GlpT and UhpT Transporters

The entry of fosfomycin into the cytoplasm of many bacterial species, most notably Escherichia coli, is primarily mediated by two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) uptake transporter (UhpT).[1][2][3][4][5] Fosfomycin's structural similarity to their natural substrates, glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P) respectively, allows it to act as a molecular mimic and gain entry into the cell.[5][6]

-

The Glycerol-3-Phosphate Transporter (GlpT): This transporter is constitutively expressed at a basal level, providing a primary route for fosfomycin uptake.[7] Its expression can be induced by the presence of its substrate, G3P.[5][8] The GlpT system is widespread among various bacterial species, including P. aeruginosa, Salmonella, Shigella flexneri, Klebsiella, Haemophilus influenzae, and Staphylococcus aureus.[3][7]

-

The Hexose Phosphate Uptake Transporter (UhpT): The UhpT system is an inducible transporter, with its expression being triggered by the presence of extracellular G6P.[3][7] This system functions as an alternative entry pathway for fosfomycin. Inactivation of either the GlpT or UhpT system can lead to a moderate increase in fosfomycin resistance, while the simultaneous inactivation of both transporters results in high-level resistance.[8]

The reliance on these nutrient transporters creates a fitness cost for bacteria that develop resistance through their modification or deletion, as it impairs their ability to utilize G3P and G6P as carbon sources.[7] However, mutations in the genes encoding these transporters or their regulatory elements are a common mechanism of fosfomycin resistance.[2][4]

Crossing the Outer Barrier: The Role of Porins

In Gram-negative bacteria, fosfomycin must first traverse the outer membrane before it can access the inner membrane transporters. Studies have indicated that outer membrane porins such as OmpF, OmpC, and LamB are involved in the permeation of fosfomycin across the outer membrane of E. coli.[9] Mutations leading to the loss or alteration of these porins can contribute to reduced susceptibility to fosfomycin.[9]

An Alternative Route: The Fructose (B13574) Phosphotransferase System (PTS)

Recent research has suggested the involvement of the fructose phosphotransferase system (PTS) in fosfomycin transport in E. coli.[10][11] Deletion of genes associated with the fructose PTS has been shown to significantly increase fosfomycin resistance, suggesting it may serve as another pathway for the antibiotic's entry into the cell.[10][11]

Quantitative Insights into Fosfomycin Uptake

The efficiency of fosfomycin transport can be influenced by the expression levels of the transporters and the presence of their natural substrates. The following table summarizes the impact of transporter gene mutations on fosfomycin susceptibility, as indicated by changes in the Minimum Inhibitory Concentration (MIC).

| Bacterial Species | Genotype/Condition | Fold Increase in Fosfomycin MIC | Reference(s) |

| Escherichia coli | glpT mutant | 30 | [7] |

| Escherichia coli | uhpT inactivation | 2 | [10][11] |

| Escherichia coli | PTS inactivation | up to 256 | [10][11] |

| Staphylococcus aureus | uhpT deletion | 64 (from 0.5 µg/ml to 32 µg/ml) | [3][12] |

| Staphylococcus aureus | glpT deletion | 8 (from 0.5 µg/ml to 4 µg/ml) | [3][12] |

| Staphylococcus aureus | uhpT and glpT double deletion | >2048 (from 0.5 µg/ml to >1024 µg/ml) | [3][12] |

| Pseudomonas aeruginosa | glpT inactivation | 128 (from 8 µg/ml to 1024 µg/ml) | [3] |

Regulatory Networks Governing Transporter Expression

The expression of glpT and uhpT is tightly controlled by complex regulatory networks that respond to environmental cues and the availability of nutrients. Understanding these pathways is crucial for predicting and potentially manipulating fosfomycin susceptibility.

Regulation of the GlpT Transporter

The expression of the glpT gene is primarily regulated by the cyclic AMP (cAMP) receptor protein (CRP) complex and the GlpR repressor.

As depicted in Diagram 1, the cAMP-CRP complex positively regulates glpT transcription by binding to its promoter region.[13][14] The GlpR repressor, on the other hand, binds to the operator region of the glp operon, inhibiting transcription.[13][14] The presence of G3P inactivates the GlpR repressor, thus allowing for the expression of glpT.[13][14]

Regulation of the UhpT Transporter

The regulation of the uhpT gene is more intricate, involving the two-component system UhpBC and the response regulator UhpA, in addition to the global regulator cAMP-CRP.

In the presence of extracellular G6P, the sensor protein UhpC signals to the histidine kinase UhpB, which then phosphorylates the response regulator UhpA.[13] Phosphorylated UhpA, along with the cAMP-CRP complex, activates the transcription of the uhpT gene.[13][14] Mutations in uhpA, uhpB, or uhpC can lead to reduced uhpT expression and consequently, fosfomycin resistance.[2][13]

Anaerobic Regulation by FNR

Under anaerobic conditions, the global transcriptional regulator FNR (Fumarate and Nitrate Reductase) has been shown to activate the expression of both glpT and uhpT in E. coli.[1][15] This leads to increased intracellular accumulation of fosfomycin and enhanced susceptibility of the bacteria to the antibiotic under anaerobic growth conditions.[1][15]

Experimental Protocols for Studying Fosfomycin Transport

Investigating the mechanisms of fosfomycin uptake requires a combination of genetic, biochemical, and microbiological techniques. Below are outlines of key experimental protocols.

Fosfomycin Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of fosfomycin that inhibits the visible growth of a bacterial strain.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

-

Preparation of Fosfomycin Dilutions: A series of twofold dilutions of fosfomycin are prepared in a suitable growth medium (e.g., Mueller-Hinton broth). It is crucial to supplement the medium with G6P (typically 25 µg/mL) when testing for UhpT-mediated uptake.

-

Inoculation: Each dilution of fosfomycin is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of fosfomycin at which no visible growth is observed.

Construction of Transporter Gene Knockout Mutants

Objective: To create bacterial strains lacking specific transporter genes (glpT, uhpT) to assess their role in fosfomycin uptake.

Methodology (Lambda Red Recombineering):

-

Primer Design: Design primers with homology to the regions flanking the target gene and to a selectable antibiotic resistance cassette.

-

PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers.

-

Transformation: Electroporate the purified PCR product into a bacterial strain expressing the lambda Red recombinase system.

-

Selection: Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic to select for successful recombinants.

-

Verification: Confirm the gene knockout by PCR, sequencing, and phenotypic assays (e.g., inability to grow on G3P or G6P as the sole carbon source).

Fosfomycin Transport Assay

Objective: To directly measure the intracellular accumulation of radiolabeled fosfomycin.

Methodology:

-

Cell Preparation: Grow bacterial cells to mid-log phase, harvest by centrifugation, and wash with a suitable buffer.

-

Induction (if necessary): For studying UhpT-mediated transport, induce the cells with G6P for a specific period.

-

Transport Initiation: Resuspend the cells in the transport buffer and add radiolabeled fosfomycin (e.g., [14C]fosfomycin) to initiate the uptake.

-

Time Course Sampling: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound fosfomycin.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of intracellular fosfomycin.

-

Data Analysis: Plot the intracellular fosfomycin concentration over time to determine the rate of uptake.

Conclusion and Future Perspectives

The uptake of fosfomycin into bacterial cells is a multifaceted process that is intrinsically linked to the bacterium's own metabolic pathways. The GlpT and UhpT systems represent the primary and best-characterized entry gates for this antibiotic. A thorough understanding of the function and regulation of these transporters is not only fundamental to comprehending existing resistance mechanisms but also opens avenues for the development of strategies to enhance fosfomycin's efficacy. Future research should focus on further elucidating the role of alternative transport systems like the PTS, exploring the transport mechanisms in a wider range of clinically relevant pathogens, and investigating the potential for adjuvants that can modulate transporter expression to increase intracellular fosfomycin concentrations. Such endeavors will be pivotal in preserving and optimizing the clinical utility of this valuable antibiotic.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]

- 3. Frontiers | Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus [frontiersin.org]

- 4. Antimicrobial Susceptibility and Molecular Mechanisms of Fosfomycin Resistance in Clinical Escherichia coli Isolates in Mainland China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance | MDPI [mdpi.com]

- 9. Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the phosphotransferase system in the transport of fosfomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www2.cnb.csic.es [www2.cnb.csic.es]

- 12. Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

Fosfomycin in Murine Infection Models: A Technical Guide on Preclinical Efficacy Studies

Introduction: The escalating threat of multidrug-resistant (MDR) bacteria necessitates the re-evaluation of older antibiotics like fosfomycin (B1673569).[1] This broad-spectrum agent, which inhibits the initial step of peptidoglycan synthesis by targeting the MurA enzyme, has demonstrated activity against a range of Gram-positive and Gram-negative pathogens, including extended-spectrum beta-lactamase (ESBL)-producing and carbapenem-resistant (CR) Enterobacteriaceae.[2][3] Preclinical murine infection models are indispensable for understanding the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of such agents before their clinical application. This technical guide provides an in-depth overview of initial studies on fosfomycin's efficacy in key murine infection models, presenting detailed experimental protocols, quantitative data summaries, and visualizations of workflows and biological pathways.

Pharmacokinetics and Pharmacodynamics (PK/PD) of Fosfomycin in Murine Models

A thorough understanding of an antibiotic's PK/PD profile is critical for designing effective dosing regimens.[2] Studies in murine models have been pivotal in establishing the PK/PD indices that best correlate with fosfomycin's bactericidal activity.

Pharmacokinetic Profile: Following subcutaneous or intraperitoneal administration in mice and rats, fosfomycin exhibits a dose-proportional pharmacokinetic profile.[2][4] Peak plasma concentrations are achieved rapidly, followed by a relatively short elimination half-life.[5][6] A significant portion of the drug is excreted in the urine, leading to very high concentrations in this compartment, which is particularly relevant for treating urinary tract infections.[5]

Table 1: Representative Pharmacokinetic Parameters of Fosfomycin in Murine Models

| Animal Model | Administration Route | Dose (mg/kg) | Cmax (mg/L) | AUC (mg·h/L) | T1/2 (h) | Source |

|---|---|---|---|---|---|---|

| Neutropenic Mice | Subcutaneous | 3.125 | 0.6 | 1.4 | 0.51 - 1.1 | [2][6] |

| Neutropenic Mice | Subcutaneous | 50 | - | - | 0.51 - 1.1 | [2][6] |

| Neutropenic Mice | Subcutaneous | 800 | 42.4 | 87 | 0.51 - 1.1 | [2][6] |

| Swiss Mice | Subcutaneous | ~375 (7.5 mg/mouse) | 280 | - | 0.47 | [5] |

| Swiss Mice | Subcutaneous | ~1500 (30 mg/mouse) | 750 | - | 0.47 | [5] |

| Sprague-Dawley Rats | Intraperitoneal | 75 | - | 109.4 (AUC0-8) | - | [4] |

| Sprague-Dawley Rats | Intraperitoneal | 500 | - | 829.1 (AUC0-8) | - |[4] |

Core Pharmacodynamic Index: Dose fractionation studies in the neutropenic murine thigh infection model have conclusively demonstrated that the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the PK/PD index most strongly linked to fosfomycin's efficacy.[2][6][7] This indicates that the total drug exposure over a 24-hour period, relative to the pathogen's susceptibility, is the primary determinant of its antibacterial effect.

Neutropenic Murine Thigh Infection Model

This model is a highly standardized and widely used in vivo system for the initial evaluation of antimicrobials.[8] It mimics a deep-seated soft tissue infection in an immunocompromised host, allowing for the assessment of a drug's intrinsic bactericidal activity without the interference of the host immune system.

Experimental Protocol:

-

Immunosuppression: Mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8]

-

Inoculum Preparation: The bacterial strain of interest (E. coli, K. pneumoniae, P. aeruginosa, etc.) is grown to a logarithmic phase and then diluted in saline to the desired concentration (typically ~10^6 - 10^7 CFU/mL).[2][6]

-

Infection: Two hours after the final cyclophosphamide dose, mice are anesthetized and a 0.1 mL aliquot of the bacterial suspension is injected into the posterior thigh muscles.

-

Treatment: Fosfomycin therapy (e.g., ZTI-01, fosfomycin for injection) is initiated, typically 2 hours post-infection. Various dosing regimens are administered subcutaneously to determine dose-response relationships.[2][6]

-

Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are excised, homogenized in saline, and serially diluted for quantitative culture on appropriate agar (B569324) plates to determine the bacterial burden (log10 CFU/thigh).

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. karger.com [karger.com]

- 5. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idus.us.es [idus.us.es]

- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

An In-depth Technical Guide to Understanding Fosfomycin Resistance Mechanisms In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by its unique phosphonic acid structure. It exerts its bactericidal effect by inhibiting the initial step of peptidoglycan biosynthesis. Specifically, fosfomycin irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a cysteine residue in the active site.[1][2] This mode of action is distinct from many other classes of antibiotics, making fosfomycin a valuable therapeutic option, particularly for infections caused by multidrug-resistant (MDR) pathogens. However, the emergence and spread of fosfomycin resistance pose a significant threat to its clinical utility. A thorough understanding of the underlying in vitro resistance mechanisms is crucial for the development of effective strategies to combat resistance and preserve the efficacy of this important antibiotic.

This technical guide provides a comprehensive overview of the core mechanisms of in vitro fosfomycin resistance, detailed experimental protocols for their investigation, and a compilation of quantitative data to aid in research and drug development efforts.

Core Mechanisms of Fosfomycin Resistance

Bacteria have evolved three primary strategies to counteract the activity of fosfomycin: enzymatic inactivation of the drug, modification of the cellular target, and reduction of intracellular drug accumulation through impaired transport.

Enzymatic Inactivation

The most common mechanism of plasmid-mediated fosfomycin resistance is the enzymatic modification of the antibiotic by a group of enzymes known as Fos proteins.[3][4] These enzymes inactivate fosfomycin by opening its epoxide ring, rendering it unable to bind to its target, MurA. The primary families of fosfomycin-modifying enzymes are FosA, FosB, FosC, and FosX.

-

FosA: These are glutathione (B108866) S-transferases that catalyze the addition of glutathione to the C1 position of fosfomycin. FosA enzymes are Mn(II)-dependent and are commonly found in Gram-negative bacteria. The fosA3 gene, often located on mobile genetic elements like plasmids and associated with insertion sequences such as IS26, is a significant contributor to the spread of high-level fosfomycin resistance.[3][4][5]

-

FosB: These are L-cysteine or bacillithiol S-transferases that catalyze the addition of either L-cysteine or bacillithiol to fosfomycin. FosB enzymes are prevalent in Gram-positive bacteria, such as Staphylococcus aureus.[6]

-

FosC: This enzyme utilizes ATP to phosphorylate fosfomycin.

-

FosX: These are epoxide hydrolases that use a water molecule to open the epoxide ring of fosfomycin.

The genes encoding these enzymes, particularly fosA3, are frequently found on conjugative plasmids, which can also carry other resistance determinants, such as extended-spectrum β-lactamases (ESBLs), contributing to the co-selection and dissemination of multidrug resistance.[3][4]

Target Modification

Resistance to fosfomycin can also arise from alterations in its target enzyme, MurA. This can occur through two primary mechanisms: mutations in the murA gene that reduce the affinity of the enzyme for fosfomycin, or overexpression of the wild-type murA gene.

-

Mutations in murA : Changes in the amino acid sequence of MurA, particularly near the active site, can hinder the binding of fosfomycin. While mutations directly at the Cys115 residue can confer high-level resistance, they are relatively rare in clinical isolates, potentially due to a significant fitness cost associated with altering this critical enzyme.[2] Other substitutions, such as Asp369Asn and Leu370Ile, have been reported in clinical E. coli isolates and are thought to contribute to reduced susceptibility.[7]

-

Overexpression of murA : An increase in the intracellular concentration of the MurA enzyme can titrate the antibiotic, requiring higher concentrations of fosfomycin to achieve an inhibitory effect. This mechanism has been shown to confer clinically relevant levels of resistance with a lower fitness cost compared to some resistance mutations.

Reduced Drug Uptake

Fosfomycin enters the bacterial cell via two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[8] Both transporters are part of the major facilitator superfamily. Resistance due to reduced uptake is a common chromosomal mechanism and typically results from mutations that inactivate or downregulate these transport systems.

-

glpT and uhpT Mutations : Loss-of-function mutations, such as deletions or frameshift mutations, in the genes encoding these transporters prevent the entry of fosfomycin into the cell, leading to resistance. Mutations in uhpT often result in a more significant increase in the minimum inhibitory concentration (MIC) compared to mutations in glpT.[8]

-

Regulatory Control of Transporter Expression : The expression of glpT and uhpT is tightly regulated. The transcription of both operons is positively regulated by the cAMP receptor protein (CRP), which is activated by cyclic AMP (cAMP). Therefore, mutations in genes involved in the cAMP-CRP regulatory pathway, such as cyaA (adenylate cyclase) and ptsI (phosphotransferase system enzyme I), can lead to decreased levels of cAMP, which in turn reduces the expression of GlpT and UhpT, resulting in fosfomycin resistance. The Uhp system is also regulated by a two-component system, UhpB-UhpA, where UhpC is a sensor that detects extracellular glucose-6-phosphate.

Experimental Protocols for Investigating Fosfomycin Resistance

A systematic approach is required to characterize the mechanisms of fosfomycin resistance in vitro. This typically involves determining the level of resistance, followed by molecular methods to identify the genetic basis of resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For fosfomycin, agar (B569324) dilution is the reference method, though broth microdilution is also commonly used. It is crucial to supplement the medium with glucose-6-phosphate (G6P) to induce the UhpT transporter, ensuring accurate susceptibility testing.

Agar Dilution Method

-

Media Preparation : Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. Prepare a stock solution of G6P and add it to the molten agar to a final concentration of 25 µg/mL.

-

Fosfomycin Plate Preparation : Prepare a stock solution of fosfomycin. Perform serial twofold dilutions of the fosfomycin stock solution. Add 1 volume of each fosfomycin dilution to 9 volumes of the G6P-supplemented molten MHA to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation : From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.

-

Inoculation : Using an inoculum replicator, spot 1-2 µL of the diluted bacterial suspension onto the surface of the fosfomycin-containing and control (no antibiotic) MHA plates.

-

Incubation : Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation : The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Broth Microdilution Method

-

Media Preparation : Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a stock solution of G6P and add it to the CAMHB to a final concentration of 25 µg/mL.

-

Plate Preparation : Dispense 50 µL of G6P-supplemented CAMHB into each well of a 96-well microtiter plate. Prepare twofold serial dilutions of a fosfomycin stock solution in G6P-supplemented CAMHB directly in the plate.

-

Inoculum Preparation : Prepare a bacterial suspension as described for the agar dilution method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation : Add 50 µL of the standardized inoculum to each well.

-

Incubation : Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation : The MIC is the lowest concentration of fosfomycin that prevents visible turbidity.

Molecular Identification of Resistance Determinants

PCR for Detection of fos Genes

This protocol is for the detection of plasmid-mediated fos genes, such as fosA3.

-

DNA Extraction : Extract plasmid DNA from the resistant isolate using a commercial plasmid DNA miniprep kit.

-

PCR Amplification : Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primers specific for the target fos gene (see Table 3). Add the template plasmid DNA.

-

Thermal Cycling : Perform PCR using the appropriate cycling conditions for the specific primer set.

-

Gel Electrophoresis : Analyze the PCR products on a 1-1.5% agarose (B213101) gel stained with an appropriate nucleic acid stain. The presence of a band of the expected size indicates a positive result.

Sequencing of murA, glpT, and uhpT

This protocol is for the identification of mutations in chromosomal genes associated with fosfomycin resistance.

-

Genomic DNA Extraction : Extract genomic DNA from the resistant isolate using a commercial genomic DNA purification kit.

-

PCR Amplification : Amplify the entire coding sequence of the target genes (murA, glpT, uhpT) using primers that flank the gene (see Table 3).

-

PCR Product Purification : Purify the PCR products to remove primers and dNTPs.

-

Sanger Sequencing : Send the purified PCR products for Sanger sequencing using the amplification primers and, if necessary, internal sequencing primers.

-

Sequence Analysis : Align the obtained sequences with the wild-type reference sequence to identify any mutations.

Analysis of Gene Expression

Quantitative PCR (qPCR) for murA Expression

This protocol is to determine if overexpression of murA is contributing to resistance.

-

RNA Extraction : Grow the resistant isolate and a susceptible control strain to mid-log phase. Extract total RNA using a commercial RNA purification kit.

-

DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis : Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or a gene-specific primer.

-

qPCR : Perform qPCR using primers specific for murA and a reference (housekeeping) gene. Use a fluorescent dye such as SYBR Green to detect DNA amplification.

-

Data Analysis : Calculate the relative expression of murA in the resistant isolate compared to the susceptible control using the ΔΔCt method.

Transferability of Resistance

Bacterial Conjugation Assay

This protocol is to determine if fosfomycin resistance is transferable, suggesting it is located on a conjugative plasmid.

-

Strain Preparation : Grow overnight cultures of the fosfomycin-resistant donor strain and a susceptible, recipient strain with a selectable marker (e.g., rifampicin (B610482) resistance).

-

Mating : Mix equal volumes of the donor and recipient cultures and spot the mixture onto a non-selective agar plate. Incubate for 4-6 hours or overnight at 37°C to allow for conjugation.

-

Selection of Transconjugants : Resuspend the mating mixture in sterile saline. Plate serial dilutions of the suspension onto selective agar plates containing both fosfomycin and the recipient's selectable marker (e.g., rifampicin).

-

Confirmation : Pick colonies that grow on the selective plates (transconjugants) and confirm their identity as the recipient strain that has acquired fosfomycin resistance. This can be done by confirming the recipient's original resistance profile and the presence of the fos gene via PCR.

Quantitative Data on Fosfomycin Resistance

The following tables summarize key quantitative data related to fosfomycin resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) for Different Fosfomycin Resistance Mechanisms in E. coli

| Resistance Mechanism | Genotype | Fosfomycin MIC (µg/mL) | Reference(s) |

| Wild-Type | Wild-Type | 0.5 - 2 | [8] |

| Reduced Uptake | ΔglpT | 2 | [8] |

| ΔuhpT | 64 | [8] | |

| ΔglpT ΔuhpT | 256 | [8] | |

| ΔcyaA | 8 | [8] | |

| ΔptsI | 2 | [8] | |

| ΔuhpT ΔcyaA | 512 | [8] | |

| Enzymatic Inactivation | fosA3 positive | >256 - >1024 | [3][4] |

| Target Modification | murA (Asp369Asn) | 512 | [7] |

| murA (Leu370Ile) | 512 | [7] |

Table 2: Enzyme Kinetic Parameters for Fosfomycin-Modifying Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| FosA | Pseudomonas aeruginosa | Fosfomycin | 0.23 ± 0.03 | 70 ± 3 | 3.0 x 10⁵ | |

| FosA3 | Escherichia coli | Fosfomycin | 0.20 ± 0.02 | 190 ± 10 | 9.5 x 10⁵ | |

| FosB | Staphylococcus aureus | Fosfomycin | 0.45 ± 0.05 | 1.8 ± 0.1 | 4.0 x 10³ | [6] |

| Bacillithiol | 0.08 ± 0.01 | 1.8 ± 0.1 | 2.3 x 10⁴ | [6] |

Table 3: PCR Primers for Identification of Fosfomycin Resistance Genes

| Gene | Primer Name | Primer Sequence (5' -> 3') | Product Size (bp) | Reference(s) |

| fosA | fosA-F | GCTGCACGCCCGCTGGAATA | 217 | [1] |

| fosA-R | CGACGCCCCCTCGCTTTTGT | [1] | ||

| fosA3 | fosA3-F | GCA GCA AAG TGT TGG TTA CG | 420 | [3] |

| fosA3-R | GGT TAA GCG TCT GTT TCC AG | [3] | ||

| fosB | fosB-F | CAGAGATATTTTAGGGGCTGACA | 312 | [1] |

| fosB-R | CTCAATCTATCTTCTAAACTTCCTG | [1] | ||

| fosC | fosC-F | GGGTTACATGCCCTTGCTCA | 354 | [1] |

| fosC-R | AACCCGCACAACGACAGATG | [1] | ||

| murA | murA-F | GCCCTTGAAAGAATGGTTCGT | ~1600 | [1] |

| murA-R | GTTACAATACTCGACGCAGGT | [1] | ||

| glpT | glpT-F | TGAATAAAACAGCAGGGCAA | ~1700 | [1] |

| glpT-R | CACAGCTAGTATGTATAACGAC | [1] | ||

| uhpT | uhpT-F | TGTGTTTATGTTCAGTATTTTGGA | ~1570 | [1] |

| uhpT-R | TCTTTCATCTCTTCACGCAC | [1] |

Conclusion

The in vitro mechanisms of fosfomycin resistance are multifaceted, involving enzymatic inactivation, target modification, and impaired drug uptake. The dissemination of plasmid-mediated resistance genes, particularly fosA3, poses a significant challenge. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for surveillance, clinical decision-making, and the development of novel strategies to counteract resistance. Continued research into the fitness costs associated with different resistance mechanisms and the interplay between them will be crucial for preserving the long-term efficacy of fosfomycin.

References

- 1. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacteriological and molecular study of fosfomycin resistance in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissemination of the Fosfomycin Resistance Gene fosA3 with CTX-M β-Lactamase Genes and rmtB Carried on IncFII Plasmids among Escherichia coli Isolates from Pets in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emergence of Plasmid-Mediated Fosfomycin-Resistance Genes among Escherichia coli Isolates, France - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origin of the plasmid-mediated fosfomycin resistance gene fosA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of the Genomically Encoded Fosfomycin Resistance Enzyme, FosB, from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. academic.oup.com [academic.oup.com]

The Pharmacokinetic and Pharmacodynamic Profile of Fosfomycin: A Technical Guide

Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable agent in an era of increasing antimicrobial resistance.[1][2] Originally isolated from Streptomyces fradiae, this phosphonic acid derivative has regained interest for its activity against multidrug-resistant (MDR) pathogens.[1][3] This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosfomycin, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: The Journey of Fosfomycin in the Body

The pharmacokinetic profile of fosfomycin is characterized by its hydrophilic nature, low molecular weight, and minimal protein binding.[4][5] These properties influence its absorption, distribution, metabolism, and excretion. Fosfomycin is available in different salt formulations, which significantly impacts its pharmacokinetic parameters, particularly bioavailability.[6]

Absorption

Oral fosfomycin is available as two primary salts: fosfomycin tromethamine and fosfomycin calcium. Fosfomycin tromethamine is the preferred oral formulation due to its higher bioavailability, which ranges from 33% to 44%.[7][8] In contrast, the calcium salt has a lower bioavailability of 20% to 30%.[6] Following oral administration of fosfomycin tromethamine, peak plasma concentrations (Cmax) are typically reached within 2 to 2.5 hours.[9] Intravenous administration of fosfomycin disodium (B8443419) results in complete bioavailability.

Distribution

Fosfomycin exhibits good tissue penetration, a key characteristic for treating systemic infections.[5][7] It has a relatively small volume of distribution (Vd) following intravenous administration, reported to be between 9 and 30 L at a steady state.[8] The apparent volume of distribution after oral administration of the tromethamine salt is significantly larger, around 100-170 L for a 70-kg individual.[8] Fosfomycin is not bound to plasma proteins, which contributes to its wide distribution into various tissues and body fluids, including the central nervous system, soft tissues, bone, lungs, and abscesses.[5][7][10]

Metabolism and Excretion

Fosfomycin is not metabolized in the body and is primarily excreted unchanged in the urine through glomerular filtration.[6][10] Following intravenous administration, approximately 90% of the dose is recovered in the urine within 36 to 48 hours.[8] After oral administration of the tromethamine salt, about 10% of the dose is excreted.[8] The elimination half-life (t1/2) of intravenous fosfomycin is between 1.9 and 3.9 hours in healthy individuals.[8] The half-life is longer after oral administration of the tromethamine salt, ranging from 3.6 to 8.28 hours, which is attributed to a more extended absorption phase.[8]

Table 1: Summary of Key Pharmacokinetic Parameters of Fosfomycin Formulations

| Parameter | Fosfomycin Tromethamine (Oral) | Fosfomycin Calcium (Oral) | Fosfomycin Disodium (IV) |

| Bioavailability (F) | 33% - 44%[7][8] | 20% - 30%[6] | 100% |

| Peak Plasma Concentration (Cmax) | 22 - 32 µg/mL[9] | Variable | Dose-dependent |

| Time to Peak (Tmax) | 2 - 2.5 hours[9] | Variable | End of infusion |

| Volume of Distribution (Vd) | ~100 - 170 L[8] | Not well described | 9 - 30 L[8] |

| Elimination Half-life (t1/2) | 3.6 - 8.28 hours[8] | Not well described | 1.9 - 3.9 hours[8] |

| Primary Route of Excretion | Renal[8] | Renal[6] | Renal[8] |

Pharmacodynamics: The Action of Fosfomycin on Bacteria

The bactericidal activity of fosfomycin stems from its unique mechanism of action, which involves the inhibition of a very early step in bacterial cell wall synthesis.[1][7]

Mechanism of Action

Fosfomycin enters the bacterial cell through the glycerophosphate (GlpT) and hexose-6-phosphate (UhpT) transport systems.[7][11] Once inside the cytoplasm, it irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[11][12] MurA catalyzes the first committed step in peptidoglycan synthesis by ligating phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine.[12] Fosfomycin acts as a PEP analog, covalently binding to a cysteine residue in the active site of MurA, thereby blocking cell wall synthesis and leading to bacterial cell lysis.[11][12]

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The efficacy of fosfomycin has been linked to different PK/PD indices depending on the pathogen. The most commonly evaluated indices are the area under the free drug concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[13] For Enterobacteriaceae, the AUC/MIC ratio appears to be the PK/PD index most closely associated with efficacy.[13] In a neutropenic murine thigh infection model, net stasis and 1-log kill for Enterobacteriaceae were observed at mean 24-hour AUC/MIC ratios of 23 and 83, respectively.[9]

In Vitro Activity

Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many MDR strains.[1][14] It is particularly active against Escherichia coli and other Enterobacterales.[6]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Fosfomycin Against Common Pathogens

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤1[15] | 64[15] |

| Klebsiella pneumoniae | 8 | >128 |

| Enterococcus faecalis | 16 | 64 |

| Staphylococcus aureus | 4 | 32 |

| Pseudomonas aeruginosa | 16 | >128 |

Note: MIC values can vary significantly based on geographic location and testing methodology.

Mechanisms of Resistance

Resistance to fosfomycin can develop, although it is less common in vivo compared to in vitro observations.[11] The primary mechanisms of acquired resistance include:

-

Modification of Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) are the most frequent cause of resistance, as they prevent fosfomycin from entering the bacterial cell.[3][16]

-

Enzymatic Inactivation: The acquisition of plasmid-encoded genes, such as fosA, fosB, and fosX, which encode enzymes that inactivate fosfomycin through the addition of glutathione, L-cysteine, or water, respectively.[16]

-

Target Modification: Mutations in the murA gene can alter the drug's binding site, reducing its inhibitory effect.[16]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

-

Study Design: An open-label, single-center study to evaluate the pharmacokinetics of oral and intravenous fosfomycin.[17]

-

Participants: Healthy adult volunteers.

-

Drug Administration: Participants receive a single oral dose of 3g fosfomycin tromethamine and, after a washout period, a single intravenous dose of fosfomycin disodium.[17]

-

Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).[17]

-

Analytical Method: Fosfomycin concentrations in plasma and urine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][17]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC, t1/2, Vd, and clearance.[17]

In Vitro Time-Kill Assay

-

Objective: To evaluate the bactericidal activity of fosfomycin over time against a specific bacterial isolate.[18]

-

Bacterial Isolate: A standardized inoculum of the test organism (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[19]

-

Drug Concentrations: Fosfomycin is tested at various multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC). A growth control (no antibiotic) is included.[18]

-

Incubation: The bacterial cultures with and without fosfomycin are incubated at 37°C with shaking.

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[20]

-

Bacterial Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each fosfomycin concentration to generate time-kill curves. Synergy with other antibiotics can also be assessed using this method.[18]

Hollow-Fiber Infection Model (HFIM)

-

Objective: To simulate human pharmacokinetic profiles of fosfomycin and study its effect on bacterial growth and resistance development in a dynamic in vitro system.[21]

-

Model Setup: The HFIM consists of a central reservoir with fresh medium that is pumped through hollow fibers. The bacterial culture is in the extracapillary space. A programmable syringe pump administers fosfomycin into the central reservoir to mimic human pharmacokinetics, while another pump removes waste to simulate drug clearance.[21]

-

Drug Administration: Fosfomycin is administered to simulate specific human dosing regimens (e.g., half-life of 2 hours).[21]

-

Sampling and Analysis: Samples are collected from the central compartment at predetermined time points. Bacterial concentrations (total and resistant subpopulations) are determined by plating on antibiotic-free and antibiotic-containing agar plates.[21]

Conclusion

Fosfomycin's unique mechanism of action and favorable pharmacokinetic profile, particularly its excellent tissue penetration and urinary excretion, make it a valuable therapeutic option.[5][7] Understanding its PK/PD relationships is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.[22] The experimental models described provide a framework for further investigation into the clinical applications of this important antibiotic.

References

- 1. scispace.com [scispace.com]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Clinical significance of the pharmacokinetic and pharmacodynamic characteristics of fosfomycin for the treatment of patients with systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I Study To Evaluate the Pharmacokinetics, Safety, and Tolerability of Two Dosing Regimens of Oral Fosfomycin Tromethamine in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of fosfomycin. | Semantic Scholar [semanticscholar.org]

- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fosfomycin - Wikipedia [en.wikipedia.org]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacodynamics of Fosfomycin: Insights into Clinical Use for Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Fosfomycin Dosing Regimens based on Monte Carlo Simulation for Treated Carbapenem-Resistant Enterobacteriaceae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Susceptibility Testing of Fosfomycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of fosfomycin (B1673569), a critical antibiotic for treating various bacterial infections, including those caused by multidrug-resistant organisms. Accurate and reproducible susceptibility testing is paramount for appropriate clinical use and for monitoring the emergence of resistance. This document outlines the methodologies for agar (B569324) dilution, broth microdilution, disk diffusion, and gradient diffusion testing, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. A crucial aspect of in vitro fosfomycin susceptibility testing is the supplementation of the test medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters the bacterial cell via two transport systems: the L-alpha-glycerophosphate transporter and the hexose (B10828440) phosphate (B84403) transporter. The latter is induced by G6P, and its inclusion in the testing medium is essential for reliable and accurate susceptibility results for many organisms.[1] Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the test medium.[1]

Key Susceptibility Testing Methods

The choice of susceptibility testing method can depend on various factors, including the required throughput, the need for quantitative MIC data, and the specific organism being tested. The agar dilution method is considered the gold standard by both CLSI and EUCAST.[2][3]

Data Presentation: Interpretive Breakpoints and Quality Control Ranges

The following tables summarize the CLSI and EUCAST interpretive criteria for fosfomycin susceptibility testing and the acceptable quality control ranges for recommended ATCC® reference strains.

Table 1: CLSI Interpretive Breakpoints for Fosfomycin

| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |

| S | I | |||

| Escherichia coli (uncomplicated urinary tract infections only) | Disk Diffusion | 200 µg Fosfomycin / 50 µg G6P | ≥16 | 13-15 |

| Escherichia coli (uncomplicated urinary tract infections only) | Agar Dilution | - | - | - |

| Enterococcus faecalis (uncomplicated urinary tract infections only) | Agar Dilution | - | - | - |

Table 2: EUCAST Interpretive Breakpoints for Fosfomycin (Intravenous)

| Organism | Method | MIC (µg/mL) |

| S | ||

| Enterobacterales | Agar/Broth Dilution | ≤32 |

Table 3: EUCAST Interpretive Breakpoints for Fosfomycin (Oral - Uncomplicated UTI)

| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |

| S | R | |||

| Escherichia coli | Disk Diffusion | 200 µg Fosfomycin / 50 µg G6P | ≥24 | <24 |

| Escherichia coli | Agar/Broth Dilution | - | - | - |

Source: EUCAST Breakpoint Tables[3][6]

Table 4: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing

| QC Strain | Method | CLSI QC Range | EUCAST QC Range |

| Escherichia coli ATCC® 25922 | Agar Dilution (MIC in µg/mL) | 0.5 - 2 | 0.5 - 2 |

| Disk Diffusion (Zone Diameter in mm) | 22 - 30 | 22 - 30 | |

| Staphylococcus aureus ATCC® 29213 | Agar Dilution (MIC in µg/mL) | 0.5 - 4 | 0.5 - 4 |

| Pseudomonas aeruginosa ATCC® 27853 | Agar Dilution (MIC in µg/mL) | 2 - 8 | 2 - 8 |

| Enterococcus faecalis ATCC® 29212 | Agar Dilution (MIC in µg/mL) | 32 - 128 | 32 - 128 |

Source: CLSI M100, EUCAST QC Tables[1][3][4][7]

Experimental Protocols